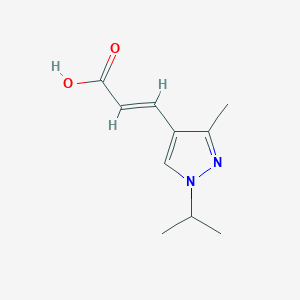

(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid

Overview

Description

The compound (2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid is a chemical entity that appears to be related to a class of compounds with potential antiallergic properties. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds, such as trans-3-(4-oxo-4H-1-benzopyran-3)acrylic acid and its analogs, has been described in the literature. These compounds have shown high activity in antiallergic bioassays and could be of value in treating asthma. The synthesis involves the attachment of an acrylic acid moiety to a chromone or pyrone ring, which is a key structural feature for biological activity .

Molecular Structure Analysis

The molecular structure of compounds similar to (2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid is crucial for their antiallergic effects. The structural requirements for biological activity have been discussed, emphasizing the importance of substituents on the chromone ring or the positions of linkage of the acrylic acid on the pyrone ring .

Chemical Reactions Analysis

The acylation reactions of amines and pyrazole have been studied, providing a pathway to synthesize related compounds. For instance, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was obtained by hydrolyzing a nitrile precursor, and its acyl chloride derivative was used to produce new amides and 1-acylpyrazole upon interaction with various amines and with pyrazole . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of (2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. Typically, the solubility, stability, and reactivity of such compounds would be influenced by the nature of the substituents and the overall molecular conformation, which in turn affects their biological activity .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis Techniques : The compound is synthesized through reactions involving pyrazole derivatives. For instance, Deepa et al. (2012) describe the preparation of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, emphasizing economical and efficient methods (Deepa, Babu, Parameshwar, & Reddy, 2012).

Chemical Reactions and Properties : Studies like that of Kaushik et al. (2011) focus on the chemical properties and reactions of related acrylic acid derivatives, contributing to the understanding of their structural characteristics (Kaushik, Verma, & Madaan, 2011).

Material Science and Engineering

Polymeric Modifications : Aly and El-Mohdy (2015) discuss the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, illustrating potential applications in material science and medical fields (Aly & El-Mohdy, 2015).

Catalysis and Synthesis : Research like that of Gopula et al. (2015) explores the use of rhodium/chiral diene complexes in the catalytic arylation of β-pyrazol-1-yl acrylates, demonstrating the compound's role in facilitating complex chemical reactions (Gopula, Tsai, Kuo, Wu, Henschke, & Wu, 2015).

Solar Energy and Photovoltaics

- Organic Sensitizers in Solar Cells : Kim et al. (2006) report the engineering of organic sensitizers, including derivatives of acrylic acid, for solar cell applications, highlighting the potential of such compounds in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Corrosion Protection

- Anti-Corrosion Films : Studies like that by Zhang Zhe et al. (2009) focus on the formation of self-assembled films using acrylic acid derivatives for the protection against corrosion, applicable in materials engineering and preservation (Zhang Zhe, Chen Shenhao, Li Yan-hui, & Le, 2009).

Enhanced Oil Recovery

- Oil Recovery Applications : Research like that of Gou et al. (2015) demonstrates the use of acrylic acid derivatives in the development of novel acrylamide-based copolymers for enhanced oil recovery, indicating the compound's significance in petroleum engineering (Gou, Luo, Liu, Zhao, He, Pan, & Guo, 2015).

properties

IUPAC Name |

(E)-3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)12-6-9(8(3)11-12)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLNFSUVYQZOZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=CC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C/C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)

![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)

![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)